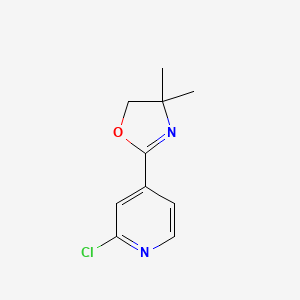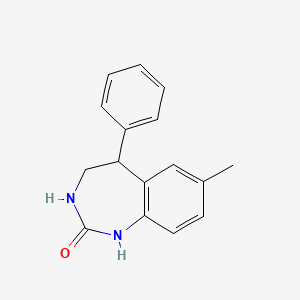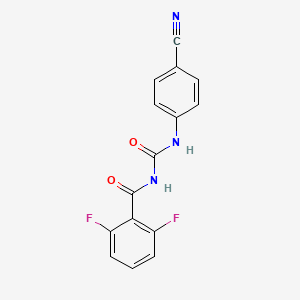
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is a chemical compound that belongs to the class of iminophosphonamides. This compound contains a phosphorus-nitrogen double bond (P=N) and is characterized by the presence of diphenyl and trimethylsilyl groups attached to the phosphorus and nitrogen atoms, respectively. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Phosphinimidic derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride involves its ability to act as a ligand, forming stable complexes with metal ions. The phosphorus-nitrogen double bond (P=N) provides a site for coordination, while the diphenyl and trimethylsilyl groups enhance its stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iminophosphonamides: Compounds with similar P=N bonds but different substituents.
Phosphine oxides: Oxidized derivatives with P=O bonds.
Phosphinamides: Compounds with P-N single bonds.
Uniqueness
P,P-Diphenyl-N-(trimethylsilyl)phosphinimidic chloride is unique due to its combination of diphenyl and trimethylsilyl groups, which provide both steric and electronic effects, enhancing its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
90413-89-1 |
|---|---|
Molekularformel |
C15H19ClNPSi |
Molekulargewicht |
307.83 g/mol |
IUPAC-Name |
chloro-diphenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H19ClNPSi/c1-19(2,3)17-18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI-Schlüssel |
SYAUVWIRGGLBLL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)

![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)

![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)


![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
